molecular formula C10H12O4 B1581610 Methyl 3,4-dimethoxybenzoate CAS No. 2150-38-1

Methyl 3,4-dimethoxybenzoate

Cat. No.: B1581610
CAS No.: 2150-38-1
M. Wt: 196.2 g/mol
InChI Key: BIGQPYZPEWAPBG-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is an organic compound with the molecular formula C10H12O4. It is a methyl ester derivative of 3,4-dimethoxybenzoic acid. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4-dimethoxybenzoate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst. One common method involves using dicyclohexylcarbodiimide as a catalyst, which allows the reaction to proceed under mild conditions and results in a high yield . The reaction typically occurs at temperatures below 45°C.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of veratric acid and methanol, catalyzed by dicyclohexylcarbodiimide. This method is preferred due to its safety and environmental benefits, as it avoids the use of hazardous concentrated sulfuric acid .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid.

    Reduction: Reduction reactions can convert it to 3,4-dimethoxybenzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed:

Scientific Research Applications

Methyl 3,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4-dimethoxybenzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3,4-dimethoxybenzoic acid, which can then participate in various biochemical pathways. The methoxy groups on the benzene ring can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    Methyl 3,5-dimethoxybenzoate: Similar in structure but with methoxy groups at different positions.

    Methyl 4-methoxybenzoate: Contains only one methoxy group.

    Methyl 2,4-dimethoxybenzoate: Methoxy groups at different positions on the benzene ring.

Uniqueness: Methyl 3,4-dimethoxybenzoate is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

methyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGQPYZPEWAPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062207
Record name Benzoic acid, 3,4-dimethoxy-, methyl ester
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2150-38-1
Record name Methyl 3,4-dimethoxybenzoate
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Record name Methyl 3,4-dimethoxybenzoate
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Record name METHYL 3,4-DIMETHOXYBENZOATE
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Record name Benzoic acid, 3,4-dimethoxy-, methyl ester
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Record name Benzoic acid, 3,4-dimethoxy-, methyl ester
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Record name Methyl 3,4-dimethoxybenzoate
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Record name METHYL 3,4-DIMETHOXYBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of methyl 3,4-dimethoxybenzoate in the synthesis of cryptopleurine?

A1: this compound serves as a key starting material in the multi-step synthesis of (±)-cryptopleurine, an alkaloid. The process involves reacting this compound with 2-methylpyridine and 4-methoxyphenylacetyl chloride. [] This reaction sequence ultimately leads to the formation of 2-(3,4-dihydroxyphenyl)-cis-3-(4-hydroxyphenyl)quinolizidin-4-one, an intermediate that undergoes further transformations to yield the final cryptopleurine molecule. []

Q2: How can this compound be used to study the aerobic oxidation of lignin model compounds?

A2: this compound is the methyl ester of 3,4-dimethoxybenzoic acid, which is formed during the aerobic oxidation of 3,4-dimethoxytoluene. [] 3,4-Dimethoxytoluene serves as a model compound for lignin, a complex polymer found in plant cell walls. Researchers studying the catalytic oxidation of lignin with metal/bromide catalysts can analyze the formation of this compound as a measure of reaction progress and efficiency. []

Q3: Is there a method to differentiate this compound from similar compounds using spectroscopic techniques?

A3: Yes, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a reliable method for distinguishing this compound from structurally related compounds. [] Each carbon atom in the molecule resonates at a specific frequency in the 13C NMR spectrum, creating a unique fingerprint. Researchers have reported the specific 13C NMR chemical shifts and 1J(C,H) coupling constants for this compound, allowing for its unambiguous identification. []

Q4: Can this compound be synthesized from other readily available chemicals?

A4: Yes, one established method involves the nitration of this compound with concentrated nitric acid (HNO3) in acetic acid at 70°C. [] This reaction is followed by reduction using Raney nickel in tetrahydrofuran (THF) and subsequent cyclization with ammonium acetate in formamide. [] The final step involves chlorination using phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 100°C. []

Q5: Has this compound been identified in any natural sources?

A5: Yes, research indicates the presence of this compound in Tabebuia palmeri, a plant species known for its medicinal properties. [] Phytochemical investigations utilizing various extraction and isolation techniques have confirmed its occurrence in this plant. []

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